MC2625

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

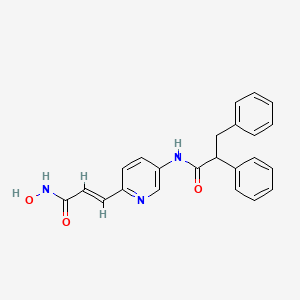

C23H21N3O3 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide |

InChI |

InChI=1S/C23H21N3O3/c27-22(26-29)14-13-19-11-12-20(16-24-19)25-23(28)21(18-9-5-2-6-10-18)15-17-7-3-1-4-8-17/h1-14,16,21,29H,15H2,(H,25,28)(H,26,27)/b14-13+ |

InChI Key |

UQSIPNLHOWORHA-BUHFOSPRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)/C=C/C(=O)NO |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)C=CC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Lipidomics: Core Methods and Applications from "Methods in Molecular Biology"

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies in the field of lipidomics, with a focus on the techniques detailed in the "Methods in Molecular Biology" series. It is intended for researchers, scientists, and drug development professionals seeking to leverage lipidomics to understand complex biological systems and disease states. This guide covers quantitative data presentation, detailed experimental protocols, and visual representations of key pathways and workflows.

Quantitative Data Presentation

Lipidomics research generates vast quantities of quantitative data. The clear and structured presentation of this data is crucial for interpretation and comparison across studies. Below is a representative table summarizing the quantification of key sphingolipids in cerebrospinal fluid (CSF), a common application of clinical lipidomics. The data illustrates the types of quantitative comparisons that can be made between different biological sample groups.

| Sphingolipid Species | Healthy Controls (ng/mL) | Relapsing-Remitting MS (ng/mL) | Primary Progressive MS (ng/mL) |

| Cer(d18:1/16:0) | 1.5 | 1.8 | 2.0 |

| Cer(d18:1/18:0) | 2.5 | 3.0 | 3.2 |

| Cer(d18:1/24:0) | 3.0 | 3.5 | 3.8 |

| Cer(d18:1/24:1) | 2.0 | 2.4 | 2.6 |

| Sphingomyelin(d18:1/16:0) | 5.0 | 6.0 | 6.5 |

| Sphingomyelin(d18:1/18:0) | 8.0 | 9.5 | 10.0 |

| Sphingosine | 0.5 | 0.7 | 0.8 |

| Sphingosine-1-phosphate | 0.1 | 0.15 | 0.18 |

This table presents representative data adapted from studies analyzing sphingolipid concentrations in the cerebrospinal fluid of Multiple Sclerosis (MS) patients compared to healthy controls. The values are illustrative of the quantitative output of lipidomics experiments.

Experimental Protocols

The "Methods in Molecular Biology" lipidomics volumes detail a wide array of experimental protocols. A cornerstone of modern lipidomics is the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of lipid species.

Protocol: Quantification of Sphingolipids by LC-MS/MS

This protocol provides a generalized procedure for the targeted quantification of sphingolipids, such as ceramides (B1148491) and sphingosine-1-phosphate, from biological samples.

1. Sample Preparation and Lipid Extraction:

-

Objective: To isolate lipids from the complex biological matrix.

-

Methodology:

-

Homogenize the tissue or cell sample in a suitable buffer.

-

Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (Folch method) or methyl-tert-butyl ether (MTBE).[1][2]

-

During the extraction, add a known amount of an internal standard cocktail containing deuterated or ¹³C-labeled lipid species corresponding to the analytes of interest. This is crucial for accurate quantification.[1]

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Objective: To separate, detect, and quantify the target lipid species.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for separating sphingolipids based on their hydrophobicity.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of aqueous and organic solvents with additives to improve ionization. For example:

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/isopropanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

-

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of sphingolipids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific technique used on triple quadrupole mass spectrometers for targeted quantification.[3] It involves monitoring a specific precursor ion-to-product ion transition for each analyte and internal standard.

-

3. Data Analysis and Quantification:

-

Objective: To process the raw data and calculate the concentration of each lipid species.

-

Methodology:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using a series of standards with known concentrations.

-

Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

-

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate a key signaling pathway and a typical experimental workflow in lipidomics.

Sphingolipid Signaling Pathway

The sphingolipid signaling pathway is a critical regulatory network involved in fundamental cellular processes such as proliferation, apoptosis, and inflammation. Lipids within this pathway, particularly ceramide and sphingosine-1-phosphate (S1P), often have opposing biological effects.[4][5]

Lipidomics Experimental Workflow

The following diagram outlines the major steps in a typical lipidomics experiment, from sample collection to data analysis and biological interpretation.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MULTI-DIMENSIONAL MASS SPECTROMETRY-BASED SHOTGUN LIPIDOMICS AND NOVEL STRATEGIES FOR LIPIDOMIC ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. KEGG PATHWAY: map04071 [genome.jp]

- 6. researchgate.net [researchgate.net]

- 7. Lipidomics Workflow (v1.3.1) — NMDC Workflow Documentation [docs.microbiomedata.org]

Mass Spectrometry in Lipidomics: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of the pathways and networks of cellular lipids, is a rapidly growing field providing profound insights into cellular physiology and disease pathology.[1][2] Lipids are not merely structural components of membranes or energy storage molecules; they are critical players in a vast array of cellular processes, including signal transduction, protein trafficking, and inflammation.[1][3][4] Mass spectrometry (MS) has emerged as the core analytical platform in lipidomics due to its exceptional sensitivity, high resolution, and robust capability for structural characterization.[1][2][4][5] This guide provides a comprehensive overview of MS-based lipidomics, detailing experimental workflows, data analysis strategies, and applications in understanding lipid-mediated signaling pathways.

Core Principles of Mass Spectrometry in Lipidomics

The power of mass spectrometry lies in its ability to ionize molecules, separate them based on their mass-to-charge ratio (m/z), and detect them with high precision. A typical lipidomics workflow involves several key stages: sample preparation, which includes lipid extraction, followed by MS analysis for data acquisition, and subsequent data processing for lipid identification and quantification.[6]

Ionization Techniques

The first critical step in MS analysis is the ionization of lipid molecules. The choice of ionization technique is crucial as it must efficiently generate ions from a diverse range of lipid classes without causing significant fragmentation.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is highly suitable for polar and thermally labile lipids, such as phospholipids (B1166683).[7] It is the most widely used ionization method in lipidomics, often coupled with liquid chromatography.[7]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for imaging mass spectrometry, allowing for the spatial analysis of lipids within tissue sections.[1] It involves co-crystallizing the sample with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules.[1]

Mass Analyzers

Once ionized, the lipid ions are separated by a mass analyzer. The choice of analyzer impacts the resolution, mass accuracy, and speed of the analysis.

-

Quadrupole Time-of-Flight (QTOF): QTOF instruments offer high resolution and accurate mass measurements, which are crucial for the confident identification of lipids in complex mixtures.[7]

-

Orbitrap: Orbitrap mass analyzers provide exceptional resolution and mass accuracy, making them ideal for untargeted lipidomics studies where the goal is to identify and quantify as many lipids as possible.[7]

-

Triple Quadrupole (QqQ): Triple quadrupole instruments are highly sensitive and are the workhorses for targeted lipidomics. They operate in modes like multiple reaction monitoring (MRM) to provide precise and accurate quantification of specific lipid species.[7][8]

Experimental Workflows in Lipidomics

A robust and reproducible experimental workflow is the foundation of any successful lipidomics study. The following sections detail the critical steps involved.

Sample Preparation and Lipid Extraction

The primary goal of sample preparation is to efficiently extract lipids from the biological matrix while minimizing degradation and contamination.[9] Liquid-liquid extraction is the most common approach.[9]

Detailed Protocol: Methyl-tert-butyl ether (MTBE) Extraction

The MTBE method has gained popularity for its efficiency in extracting a broad range of lipid classes.[9][10]

-

To a homogenized sample (e.g., 20 µL of plasma), add 200 µL of cold methanol (B129727) and 800 µL of cold methyl tert-butyl ether (MTBE).[11]

-

Vortex the mixture thoroughly.[11]

-

Induce phase separation by adding 200 µL of water.[11]

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.[11]

-

Carefully collect the upper organic phase containing the lipids.[11]

-

Dry the extracted lipids under a stream of nitrogen or using a SpeedVac and store at -80°C until analysis.[11]

-

For LC-MS analysis, reconstitute the dried lipid extract in a suitable solvent, such as a mixture of acetonitrile/isopropanol/water (65:30:5 v/v/v).[11]

Comparison of Common Lipid Extraction Methods

| Method | Principle | Advantages | Disadvantages | Key Lipid Classes Extracted |

| Folch | Biphasic extraction using chloroform (B151607) and methanol.[9][10] | Well-established, good recovery for many lipid classes. | Use of chloroform (a toxic solvent). | Broad range of lipids. |

| Bligh-Dyer | A modification of the Folch method using a lower solvent-to-sample ratio.[9] | Reduced solvent consumption compared to Folch. | Still uses chloroform. | Broad range of lipids. |

| MTBE (Matyash) | Biphasic extraction using MTBE and methanol.[9][10] | Less toxic than chloroform, good extraction for sphingolipids.[10] | May have lower recovery for some polar lipids compared to Folch.[12] | Broad range, particularly effective for sphingolipids.[10] |

| Butanol-Methanol (BUME) | Biphasic extraction using butanol and methanol.[9] | Good recovery for a wide range of lipids. | Can be less efficient for non-polar lipids. | Broad range of lipids. |

Chromatographic Separation vs. Direct Infusion

After extraction, lipids can be introduced into the mass spectrometer in two main ways:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common approach, where lipids are first separated by liquid chromatography before entering the mass spectrometer.[1] This separation reduces ion suppression effects and allows for the differentiation of isomeric and isobaric lipid species.[13]

-

Shotgun Lipidomics (Direct Infusion): In this method, the total lipid extract is directly infused into the mass spectrometer without prior chromatographic separation.[13][14] This approach is high-throughput but relies heavily on the high resolution and fragmentation capabilities of the mass spectrometer to differentiate individual lipid species.[13]

Major Lipidomics Strategies

Lipidomics studies can be broadly categorized into two main strategies: untargeted and targeted analysis.

| Strategy | Goal | Approach | Mass Spectrometer | Data Analysis |

| Untargeted Lipidomics | To comprehensively profile and compare the entire lipidome between different sample groups.[13] | Data is acquired in full scan mode, detecting all ions within a specified m/z range.[4] | High-resolution instruments like QTOF and Orbitrap are preferred.[7] | Involves complex data processing including peak picking, alignment, and statistical analysis to identify significant differences.[13] |

| Targeted Lipidomics | To accurately quantify a predefined set of lipid molecules.[8] | The mass spectrometer is set to monitor specific precursor and product ion transitions for the target lipids.[4] | Triple quadrupole instruments are typically used due to their high sensitivity and selectivity in MRM mode.[7] | Data analysis is more straightforward, focusing on the integration of peak areas for quantification. |

Application: Lipid Signaling Pathways

Lipids are key players in a multitude of signaling pathways, acting as second messengers and regulators of protein function.[3][4] Mass spectrometry is a powerful tool for dissecting these pathways by providing quantitative information on changes in lipid abundance in response to various stimuli.[3]

The Phosphoinositide Signaling Pathway

Phosphoinositides are a class of phospholipids that play a central role in signal transduction, regulating processes such as cell growth, proliferation, and survival.

Quantitative Data in Lipidomics

The ultimate goal of many lipidomics studies is to obtain quantitative data that can be used to identify biomarkers or understand disease mechanisms. The following table provides a hypothetical example of quantitative lipidomics data from a study comparing healthy and diseased tissue.

Table 1: Hypothetical Quantitative Lipidomics Data of Major Lipid Classes in Healthy vs. Diseased Tissue (nmol/mg protein)

| Lipid Class | Healthy Tissue (Mean ± SD) | Diseased Tissue (Mean ± SD) | Fold Change | p-value |

| Phosphatidylcholine (PC) | 150.2 ± 15.8 | 125.6 ± 12.1 | 0.84 | 0.045 |

| Phosphatidylethanolamine (PE) | 85.4 ± 9.2 | 70.1 ± 8.5 | 0.82 | 0.038 |

| Sphingomyelin (SM) | 32.1 ± 4.5 | 45.8 ± 5.1 | 1.43 | 0.009 |

| Ceramide (Cer) | 5.6 ± 1.2 | 12.3 ± 2.1 | 2.20 | < 0.001 |

| Triacylglycerol (TAG) | 250.7 ± 30.5 | 380.4 ± 45.2 | 1.52 | 0.005 |

| Cholesterol Esters (CE) | 45.2 ± 6.8 | 68.9 ± 9.3 | 1.52 | 0.007 |

Statistical analysis, such as t-tests or ANOVA, is commonly used to determine the significance of observed differences.[8][13]

Conclusion

Mass spectrometry-based lipidomics is a powerful and indispensable tool in modern biological and biomedical research.[1][2] The continuous advancements in MS instrumentation, analytical workflows, and data analysis software are enabling increasingly comprehensive and quantitative analyses of the lipidome.[14] These capabilities are providing unprecedented insights into the complex roles of lipids in health and disease, paving the way for the discovery of new biomarkers and therapeutic targets.

References

- 1. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass-spectrometry-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipidomic analysis of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 12. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]

- 13. Lipidomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Mass spectrometry based shotgun lipidomics-a critical review from the technical point of view - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Lipid Research: Methods from the "Methods in Molecular Biology" Series

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of core methodologies for lipid research, drawing from the principles and techniques detailed in the esteemed "Methods in Molecular Biology" series. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate the intricate roles of lipids in cellular processes, disease pathogenesis, and as therapeutic targets.

Core Principles of Lipid Analysis

Lipidomics, the large-scale study of lipids, presents unique analytical challenges due to the vast structural diversity and complexity of the lipidome. The "Methods in Molecular Biology" series offers comprehensive protocols that address these challenges, primarily focusing on robust extraction techniques followed by advanced analytical methods. A typical workflow involves sample preparation, lipid extraction, and subsequent analysis by mass spectrometry (MS) or chromatography.[1][2]

Quantitative Data in Lipid Research

Quantitative analysis is paramount in lipidomics to understand the dynamic changes in lipid profiles in response to physiological states, disease, or therapeutic interventions. Below are representative tables summarizing the types of quantitative data frequently generated in lipid research.

Table 1: Quantitative Analysis of Phospholipids by LC-MS/MS

| Lipid Class | Subclass | Mean Concentration (μM) in Control Group | Mean Concentration (μM) in Treatment Group | p-value | Fold Change |

| Glycerophosphocholines | PC(34:1) | 150.2 ± 12.5 | 112.8 ± 9.8 | <0.01 | -1.33 |

| Glycerophosphoethanolamines | PE(38:4) | 85.6 ± 7.2 | 120.4 ± 10.1 | <0.05 | 1.41 |

| Glycerophosphoserines | PS(36:2) | 25.1 ± 3.1 | 45.9 ± 5.4 | <0.001 | 1.83 |

| Glycerophosphoinositols | PI(38:4) | 10.5 ± 1.2 | 8.2 ± 0.9 | >0.05 | -1.28 |

This table is a representative example and does not reflect data from a single specific study.

Table 2: Sphingolipid Profile in a Clinical Study

| Sphingolipid Species | Healthy Control (ng/mL) | Disease State (ng/mL) | Therapeutic Intervention (ng/mL) |

| Ceramide (d18:1/16:0) | 12.3 ± 2.1 | 25.8 ± 4.5 | 15.1 ± 2.8 |

| Sphingomyelin (d18:1/18:0) | 250.7 ± 20.3 | 180.2 ± 15.7 | 225.4 ± 18.9 |

| Sphingosine-1-phosphate | 0.8 ± 0.2 | 2.1 ± 0.5 | 1.1 ± 0.3 |

| Glucosylceramide (d18:1/24:1) | 5.6 ± 1.1 | 10.2 ± 2.3 | 6.8 ± 1.5 |

This table is a representative example and does not reflect data from a single specific study.

Key Experimental Protocols

The following sections provide detailed methodologies for essential lipid research experiments, adapted from protocols found within the "Methods in Molecular Biology" series and related literature.

Lipid Extraction from Biological Samples

A critical first step in lipid analysis is the efficient extraction of lipids from the complex biological matrix. The Folch and Bligh-Dyer methods are foundational liquid-liquid extraction techniques widely cited and adapted in the "Methods in Molecular Biology" series.[3][4]

Protocol 1: Modified Bligh-Dyer Lipid Extraction

-

Sample Homogenization: Homogenize tissue samples or cell pellets in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v). For every 1 gram of tissue, use 3 mL of the solvent mixture.

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

-

Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.

-

Lipid Collection: The lower organic phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

-

Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform or methanol) and store at -80°C until analysis.

Analysis of Glycerophospholipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of individual glycerophospholipid species.[5]

Protocol 2: LC-MS/MS Analysis of Glycerophospholipids

-

Chromatographic Separation:

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of solvent A (e.g., acetonitrile:water with 0.1% formic acid) and solvent B (e.g., isopropanol:acetonitrile with 0.1% formic acid).

-

The gradient should be optimized to resolve the different glycerophospholipid classes and species.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in both positive and negative ion modes to detect a broad range of glycerophospholipids.

-

Use a full scan mode (MS1) to identify precursor ions.

-

Perform tandem mass spectrometry (MS/MS) on the most abundant precursor ions to obtain fragmentation patterns for structural elucidation.

-

-

Data Analysis:

-

Identify lipid species based on their retention time, precursor m/z, and fragmentation pattern.

-

Quantify the lipids by integrating the peak areas of their respective extracted ion chromatograms.

-

Normalize the data using internal standards to correct for variations in extraction efficiency and instrument response.[5]

-

Analysis of Sphingolipids by Mass Spectrometry

Mass spectrometry is also the method of choice for the detailed analysis of sphingolipids, providing insights into their structure and abundance.[4]

Protocol 3: Targeted Sphingolipid Analysis by LC-MS/MS

-

Sample Preparation: Extract lipids from the biological sample using the Modified Bligh-Dyer method (Protocol 1).

-

Internal Standard Spiking: Add a mixture of stable isotope-labeled sphingolipid internal standards to the sample prior to extraction to enable accurate quantification.[6]

-

LC-MS/MS Analysis:

-

Separate the sphingolipids using a suitable liquid chromatography method.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of specific sphingolipid species.

-

Define MRM transitions for each target sphingolipid and its corresponding internal standard.

-

-

Quantification:

-

Calculate the concentration of each sphingolipid by comparing the peak area ratio of the endogenous lipid to its labeled internal standard against a calibration curve.[6]

-

Signaling Pathways in Lipid Biology

Lipids are not merely structural components or energy storage molecules; they are also critical signaling molecules that regulate a myriad of cellular processes. Understanding these signaling pathways is crucial for drug development.

Sphingolipid Metabolism and Signaling

Sphingolipids, including ceramides, sphingosine, and sphingosine-1-phosphate (S1P), are key regulators of cell fate, influencing processes such as apoptosis, proliferation, and inflammation. The enzymes in this pathway are important drug targets.[7][8][9]

References

- 1. portlandpress.com [portlandpress.com]

- 2. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]

- 4. Sphingolipid Structure, Classification, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 5. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Sphingolipid metabolizing enzymes as novel therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingolipid metabolism enzymes as targets for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Concepts in Lipid Profiling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lipid Profiling (Lipidomics)

Lipidomics is the large-scale study of the complete lipid profile, known as the "lipidome," within a biological system.[1][2] This discipline investigates the structures, functions, and networks of cellular lipids in biological systems such as organs, cells, and bodily fluids.[3] Lipids are not only fundamental components of cellular membranes but also play crucial roles in energy storage and cell signaling.[1][4] Consequently, dysregulation of lipid metabolism is implicated in a wide array of human diseases, including neurodegenerative disorders, diabetes, cardiovascular diseases, and cancer.[5]

Mass spectrometry (MS) is the cornerstone of lipidomics due to its high sensitivity and specificity, enabling the identification and quantification of thousands of individual lipid species.[4][6] Lipid profiling can be broadly categorized into two main approaches:

-

Untargeted (or Discovery) Lipidomics: This hypothesis-generating approach aims to comprehensively analyze all detectable lipids in a sample.[7] It is often used to compare the lipidomes of different sample groups (e.g., healthy vs. diseased) to identify significant changes and potential biomarkers.[7]

-

Targeted Lipidomics: This hypothesis-driven approach focuses on the accurate quantification of a specific, predefined set of known lipids.[8] It offers higher sensitivity and accuracy for the selected analytes.[8]

A typical lipidomics workflow encompasses several critical stages: sample preparation (including lipid extraction), analytical measurement (typically using liquid chromatography-mass spectrometry, LC-MS), and data analysis and interpretation.[2][4][6]

Data Presentation: Quantitative Lipid Profiles

The following tables summarize quantitative data for the lipid composition of human plasma and various tissues, providing a reference for typical lipid concentrations. It is important to note that these values can vary based on factors such as age, sex, diet, and health status.

Table 1: Quantitative Analysis of Major Lipid Classes in Human Plasma

| Lipid Class | Concentration (nmol/mL) |

| Sterols (primarily Cholesteryl Esters) | ~3600 |

| Glycerophospholipids | ~2000-2500 |

| Triacylglycerols (Triglycerides) | ~1100 |

| Sphingolipids | ~500-700 |

| Free Fatty Acyls | ~300-500 |

| Diacylglycerols | ~10-20 |

| Prenol Lipids | <0.1 |

Source: Adapted from Quehenberger et al., 2010.[5]

Table 2: Predominant Fatty Acid Composition in Human Adipose Tissue Triglycerides

| Fatty Acid | Typical Abundance (%) |

| Oleic acid (18:1) | 45–50 |

| Palmitic acid (16:0) | 19–24 |

| Linoleic acid (18:2) | 13–15 |

| Palmitoleic acid (16:1) | 6–7 |

| Stearic acid (18:0) | 3–6 |

| Myristic acid (14:0) | 3 |

| Linolenic acid (18:3) | 1–2 |

Source: Adapted from Hamilton et al., 2011.[9]

Table 3: Lipid Class Distribution in Various Human Tissues (Relative Abundance)

| Lipid Class | Brain | Liver | Kidney |

| Glycerophospholipids | |||

| Phosphatidylcholine (PC) | High | High | High |

| Phosphatidylethanolamine (PE) | High | High | Moderate |

| Phosphatidylserine (PS) | Moderate | Low | Low |

| Phosphatidylinositol (PI) | Moderate | Low | Low |

| Sphingolipids | |||

| Sphingomyelin (SM) | High | Moderate | Moderate |

| Ceramides (Cer) | Moderate | Moderate | Moderate |

| Hexosylceramides (HexCer) | High | Low | Moderate |

| Glycerolipids | |||

| Triacylglycerols (TAG) | Low | High | Moderate |

| Diacylglycerols (DAG) | Low | Moderate | Moderate |

| Sterol Lipids | |||

| Cholesterol | High | High | High |

| Cholesteryl Esters (CE) | Low | High | Moderate |

This table provides a qualitative overview of relative lipid class abundance. Absolute concentrations can be found in the cited literature.

Experimental Protocols

Lipid Extraction

The goal of lipid extraction is to efficiently isolate lipids from complex biological matrices while minimizing degradation and contamination. The choice of method depends on the sample type and the lipids of interest.

1. Folch Method

This is a widely used method for the extraction of total lipids from tissues.[2][6][10]

Materials:

-

Methanol

-

0.9% NaCl solution (or pure water)

-

Homogenizer

-

Centrifuge

-

Glass tubes

Procedure:

-

Weigh the tissue sample (e.g., 1 g).

-

Add the tissue to a homogenizer with a 20-fold volume of chloroform:methanol (2:1, v/v) (e.g., 20 mL for 1 g of tissue).[6][10]

-

Homogenize the tissue thoroughly.

-

Agitate the homogenate for 15-20 minutes at room temperature.[6]

-

Filter the homogenate or centrifuge it to separate the liquid phase from the solid residue.[6][10]

-

Transfer the liquid phase to a new glass tube.

-

Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).[6][10]

-

Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate phase separation.[6][10]

-

Two distinct phases will form: a lower chloroform phase containing the lipids and an upper methanol/water phase with non-lipid contaminants.[2][10]

-

The lower chloroform phase, containing the purified lipids, can then be evaporated under a stream of nitrogen or in a vacuum concentrator.[6][10]

2. Bligh and Dyer Method

This method is a modification of the Folch method, particularly suitable for samples with high water content, such as biological fluids or cell suspensions.[1][4][11][12]

Materials:

-

Chloroform

-

Methanol

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Glass tubes

Procedure (for 1 mL of aqueous sample):

-

To 1 mL of the sample in a glass tube, add 3.75 mL of chloroform:methanol (1:2, v/v).[1][4][12]

-

Vortex the mixture thoroughly to create a single-phase system.[1]

-

Add 1.25 mL of deionized water and vortex thoroughly. This will induce phase separation.[1][4][12]

-

Centrifuge the mixture at a low speed (e.g., 1000 rpm) for 5 minutes to complete the phase separation.[1]

-

An aqueous upper phase and an organic lower phase will be formed.[1]

-

Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette.[1]

-

The collected lipid extract can be dried under nitrogen for storage or reconstitution in an appropriate solvent for analysis.[11]

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the most powerful and widely used platform for lipid analysis.

1. Targeted Analysis of Sphingolipids

Liquid Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for good peak shapes and separation of different sphingolipid classes.[1]

-

Mobile Phase A: Acetonitrile/water with an ammonium (B1175870) formate (B1220265) buffer.

-

Mobile Phase B: Acetonitrile/water with a higher concentration of water and ammonium formate.

-

Gradient: A gradient from low to high aqueous content is used to elute the different sphingolipid classes.

-

Flow Rate: Typically in the range of 200-500 µL/min.

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode for most sphingolipids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each targeted sphingolipid and internal standard. This provides high selectivity and sensitivity.

-

Collision Energy: Optimized for each specific MRM transition to achieve the best fragmentation efficiency.

2. Targeted Analysis of Eicosanoids

Liquid Chromatography:

-

Column: A reversed-phase C18 column is commonly used for the separation of these relatively nonpolar molecules.[13]

-

Mobile Phase A: Water with a small percentage of acetic or formic acid.[12][14]

-

Mobile Phase B: Acetonitrile/methanol mixture with a small percentage of acetic or formic acid.[12][14]

-

Gradient: A gradient from a lower to a higher percentage of the organic mobile phase is employed.[12][14]

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: ESI in negative ion mode is generally preferred for eicosanoids due to the presence of the carboxylic acid group.[13]

-

Analysis Mode: MRM is used to monitor specific transitions for each eicosanoid, providing high specificity and sensitivity.[13][14]

-

Internal Standards: Stable isotope-labeled internal standards are crucial for accurate quantification due to potential matrix effects.[13]

3. Analysis of Glycerophospholipids

Liquid Chromatography:

-

Column: Both normal-phase and reversed-phase chromatography can be used. Normal-phase or HILIC separates based on the polarity of the headgroup, while reversed-phase separates based on the length and unsaturation of the fatty acyl chains.[15]

-

Mobile Phase (Normal Phase): A gradient of solvents like hexane/isopropanol/water.

-

Mobile Phase (Reversed Phase): A gradient of acetonitrile/water and isopropanol/acetonitrile, often with additives like ammonium formate or acetate.[16]

-

Flow Rate: Varies depending on the column dimensions, typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry (High-Resolution MS, e.g., Q-TOF or Orbitrap):

-

Ionization Mode: Both positive and negative ESI modes are used, as different glycerophospholipid classes ionize preferentially in different modes.[15] For example, phosphatidylcholines (PC) are often detected in positive mode, while phosphatidylethanolamines (PE) and phosphatidylinositols (PI) are more sensitive in negative mode.[15]

-

Acquisition Mode: Full scan MS combined with data-dependent or data-independent MS/MS acquisition allows for both quantification and structural identification. High mass accuracy is critical for determining the elemental composition of the detected ions.

Mandatory Visualizations: Signaling Pathways and Workflows

Experimental Workflow

References

- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brain lipidomics: From functional landscape to clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 5. Comprehensive Lipidome Profiling of the Kidney in Early-Stage Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. Composition of adipose tissue and marrow fat in humans by 1H NMR at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]

A Beginner's Guide to Lipid Extraction: Core Techniques and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of fundamental lipid extraction methods for those new to the field. Lipids, a diverse group of molecules including fats, oils, and waxes, play crucial roles in cellular structure, energy storage, and signaling pathways. Accurate and efficient extraction is the foundational step for any downstream analysis, from basic research to drug development. This guide focuses on the most common and well-established methods: the Bligh-Dyer and Folch techniques, and an introduction to Solid-Phase Extraction (SPE).

Core Lipid Extraction Methodologies

The choice of lipid extraction method depends on the sample type, the lipid classes of interest, and the intended downstream application. Below is a comparative overview of the most common techniques.

Table 1: Comparison of Common Lipid Extraction Methods

| Method | Principle | Typical Solvents | Key Advantages | Key Disadvantages |

| Folch | Liquid-liquid extraction using a biphasic solvent system to separate lipids from other cellular components.[1][2][3] | Chloroform (B151607), Methanol (B129727), Water (or saline solution)[1][4] | Gold standard for a broad range of lipids, highly efficient, and well-established.[3][5] | Uses large volumes of hazardous chlorinated solvents, can be time-consuming, and may co-extract non-lipid contaminants.[2] |

| Bligh-Dyer | A modification of the Folch method that uses a lower solvent-to-sample ratio, making it suitable for samples with high water content.[2][6] | Chloroform, Methanol, Water[2][7] | Faster than the Folch method, requires less solvent, and is effective for a wide variety of samples.[6][8] | Still relies on chloroform, and efficiency can be lower for certain lipid classes compared to the Folch method. |

| Solid-Phase Extraction (SPE) | A chromatographic technique where lipids are selectively adsorbed onto a solid stationary phase and then eluted with specific solvents.[9][10][11] | Various, depending on the sorbent and target lipids (e.g., hexane, isopropanol, acetonitrile, methanol).[12] | High selectivity for specific lipid classes, amenable to automation, and can reduce the use of chlorinated solvents.[11][13] | Can be more expensive, requires method development to optimize separation, and may not be suitable for total lipid profiling.[11] |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the Bligh-Dyer and Folch methods, as well as a general workflow for Solid-Phase Extraction.

Bligh-Dyer Lipid Extraction Protocol

This method is a rapid and effective technique for total lipid extraction.[14]

Materials:

-

Sample (e.g., cell pellet, tissue homogenate)

-

Chloroform

-

Methanol

-

Deionized Water

-

Phosphate-buffered saline (PBS)

-

Glass centrifuge tubes with screw caps

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

-

Nitrogen gas stream or vacuum evaporator

Procedure:

-

Sample Preparation: For cultured cells, wash with cold PBS and pellet by centrifugation.[15] For tissues, homogenize in a suitable buffer.

-

Monophasic Mixture Formation: To your sample (assumed to contain ~0.8 mL of water), add 3 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute to create a single-phase solution.

-

Phase Separation: Add 1 mL of chloroform and vortex for 1 minute. Then, add 1 mL of deionized water and vortex again for 1 minute.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 5-10 minutes to facilitate phase separation. You will observe two distinct layers: an upper aqueous layer (methanol and water) and a lower organic layer (chloroform) containing the lipids.[14] A protein disk may be visible at the interface.

-

Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the interface.

-

Re-extraction (Optional but Recommended): For quantitative recovery, add another 2 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again.[6] Collect the lower organic phase and combine it with the first extract.

-

Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum evaporator.

-

Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere to prevent oxidation.

Folch Lipid Extraction Protocol

The Folch method is considered a gold standard for comprehensive lipid extraction from tissues.[3]

Materials:

-

Tissue sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or deionized water)

-

Homogenizer

-

Orbital shaker

-

Centrifuge

-

Siphon or pipette for phase removal

-

Rotary evaporator or nitrogen gas stream

Procedure:

-

Homogenization: Homogenize the tissue sample (e.g., 1 gram) in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[1][4]

-

Agitation: Agitate the homogenate for 15-20 minutes on an orbital shaker at room temperature.[1]

-

Filtration/Centrifugation: Filter the homogenate through a filter paper or centrifuge it to pellet the solid residue and recover the liquid extract.

-

Washing: Add 0.2 volumes of the 0.9% NaCl solution (i.e., 4 mL for 20 mL of extract) to the liquid extract.[4]

-

Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed to separate the phases. The lower phase will contain the lipids in chloroform, while the upper phase will consist of methanol and water with non-lipid contaminants.[1][4]

-

Upper Phase Removal: Carefully remove the upper phase by siphoning or with a pipette.[1][4]

-

Interface Wash (Optional): To remove any residual non-lipid material, gently rinse the interface with a small amount of a 1:1 methanol:water mixture without disturbing the lower phase.

-

Solvent Evaporation: Evaporate the solvent from the lower chloroform phase using a rotary evaporator or under a stream of nitrogen gas.[1][4]

-

Storage: Store the dried lipid extract at low temperatures (-20°C or -80°C) under an inert atmosphere.

General Workflow for Solid-Phase Extraction (SPE) of Lipids

SPE is a versatile technique that can be tailored to isolate specific lipid classes.[9] The following is a generalized workflow.

Materials:

-

SPE cartridge (e.g., silica, aminopropyl, or other bonded phases)

-

SPE manifold

-

Lipid extract (from a primary extraction like Folch or Bligh-Dyer, or directly from a sample)

-

Conditioning solvent

-

Loading solvent

-

Washing solvent(s)

-

Elution solvent(s)

-

Collection tubes

Procedure:

-

Column Conditioning: Pass a conditioning solvent through the SPE cartridge to activate the stationary phase.

-

Equilibration: Flush the cartridge with the same solvent that the sample is dissolved in (the loading solvent) to prepare it for sample application.

-

Sample Loading: Load the lipid sample onto the cartridge. The target lipids will bind to the stationary phase.

-

Washing: Pass one or more washing solvents through the cartridge to remove unbound contaminants while the target lipids remain bound.

-

Elution: Apply an elution solvent to the cartridge that disrupts the interaction between the target lipids and the stationary phase, causing them to be released and collected in a clean tube. Different lipid classes can often be eluted sequentially by using solvents of increasing polarity.

-

Solvent Evaporation and Storage: Evaporate the solvent from the collected eluate and store the purified lipids as described in the previous protocols.

Visualizing Workflows and Pathways

Diagrams are essential tools for understanding complex experimental procedures and biological processes. The following are Graphviz representations of the lipid extraction workflows and a key lipid signaling pathway.

Experimental Workflows

Lipid Signaling Pathway: Phosphoinositide Signaling

Lipids are not just structural components; they are also critical signaling molecules.[16][17] The phosphoinositide pathway is a key example of how lipids mediate cellular responses.

Concluding Remarks

For beginners in lipid research, mastering the fundamental extraction techniques is paramount. The Bligh-Dyer and Folch methods, despite their use of hazardous solvents, remain cornerstones of lipidology due to their robustness and broad applicability. As researchers become more experienced, they may explore variations of these methods or transition to more selective techniques like SPE to suit their specific research questions. A thorough understanding of the principles, advantages, and limitations of each method will ensure high-quality lipid extracts, leading to reliable and reproducible results in downstream applications.

References

- 1. Lipid extraction by folch method | PPTX [slideshare.net]

- 2. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]

- 3. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 4. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 5. [PDF] A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL[S] | Semantic Scholar [semanticscholar.org]

- 6. aquaculture.ugent.be [aquaculture.ugent.be]

- 7. researchgate.net [researchgate.net]

- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 9. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry [mdpi.com]

- 14. tabaslab.com [tabaslab.com]

- 15. biochem.wustl.edu [biochem.wustl.edu]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. longdom.org [longdom.org]

Methodological & Application

Application of LC-MS/MS for lipid analysis as per "Methods in Molecular Biology"

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for lipid analysis, with protocols and methodologies representative of those found in the "Methods in Molecular Biology" series.

Application Notes

Lipidomics, the large-scale study of lipids in biological systems, heavily relies on LC-MS/MS due to its high sensitivity, selectivity, and throughput.[1][2][3] This powerful analytical technique allows for the identification and quantification of hundreds to thousands of individual lipid species from complex biological matrices such as plasma, tissues, and cells.[3][4][5] The insights gained from lipidomic studies are crucial for understanding cellular processes, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets.[1][3]

The typical LC-MS/MS-based lipidomics workflow involves several key stages: sample preparation including lipid extraction, chromatographic separation of lipids, and mass spectrometric detection and fragmentation for identification and quantification.[6][7]

Lipid Extraction: The initial and most critical step is the extraction of lipids from the biological sample. The goal is to efficiently isolate lipids while removing other interfering biomolecules like proteins and polar metabolites.[8] Common extraction methods include:

-

Folch Method: This classic method uses a chloroform (B151607)/methanol (B129727) mixture to extract lipids, followed by a wash with a salt solution to remove non-lipid contaminants.[7][9][10]

-

Bligh & Dyer Method: A modification of the Folch method, it uses a smaller volume of chloroform and methanol, making it suitable for smaller sample sizes.[7][9][10]

-

Methyl-tert-butyl ether (MTBE) Method: This method offers a safer alternative to chloroform and results in a two-phase separation where the upper organic layer containing the lipids is easily collected.[6][10][11]

Chromatographic Separation: Liquid chromatography separates the complex mixture of extracted lipids prior to their introduction into the mass spectrometer. This separation reduces ion suppression effects and allows for the differentiation of isomeric and isobaric lipid species.[3][6] The most common LC methods in lipidomics are:

-

Reversed-Phase Liquid Chromatography (RPLC): Separates lipids based on the length and degree of saturation of their fatty acyl chains. RPLC is widely used for comprehensive lipid profiling.[3][11][12]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on the polarity of their headgroups, which is useful for class-specific lipid analysis.[1][3][11]

Mass Spectrometry: The separated lipids are ionized, typically by Electrospray Ionization (ESI), and then detected by the mass spectrometer.[1] Tandem mass spectrometry (MS/MS) is then used to fragment the lipid ions, generating characteristic product ions that allow for detailed structural elucidation, including the identification of fatty acyl chains and headgroups.[6]

The overall workflow of a typical lipidomics experiment is depicted in the diagram below.

Experimental Protocols

Protocol 1: Lipid Extraction using the Folch Method

This protocol is a widely adopted method for the extraction of total lipids from animal tissues.[10]

Materials:

-

Tissue sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes

-

Rotary shaker

-

Filter paper and funnel or centrifuge for recovery of liquid phase

Procedure:

-

Weigh the tissue sample.

-

Add the tissue to a glass centrifuge tube.

-

For each 1 g of tissue, add 20 mL of a 2:1 (v/v) chloroform/methanol mixture.[9]

-

Homogenize the sample until a uniform consistency is achieved.

-

Shake the homogenate on a rotary shaker for 15-20 minutes at room temperature.[9]

-

Filter the homogenate through filter paper or centrifuge to recover the liquid phase.[9]

-

To the collected liquid phase, add 0.2 volumes of 0.9% NaCl solution (e.g., for 20 mL of liquid phase, add 4 mL of NaCl solution).[9]

-

Vortex the mixture thoroughly and then centrifuge at a low speed to separate the phases.

-

The lower chloroform phase contains the lipids. Carefully collect the lower phase using a glass pipette and transfer it to a clean tube.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in an appropriate solvent for LC-MS/MS analysis.

Protocol 2: Lipid Extraction using the Bligh & Dyer Method

This method is a modification of the Folch method and is suitable for smaller sample volumes.[10]

Materials:

-

Sample (e.g., cell pellet, plasma)

-

Chloroform

-

Methanol

-

Water

-

Vortex mixer

-

Centrifuge

-

Glass centrifuge tubes

Procedure:

-

To your sample in a glass tube, add chloroform and methanol in a ratio of 1:2 (v/v).

-

Vortex the mixture vigorously for 1 minute.

-

Add 1 volume of chloroform and vortex again for 1 minute.[10]

-

Add 1 volume of water and vortex for 1 minute.[10]

-

Centrifuge the sample to achieve phase separation.

-

The lower organic phase (chloroform) contains the lipids.[10] Carefully aspirate and transfer the lower phase to a new tube.

-

Dry the collected lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.

Protocol 3: General LC-MS/MS Analysis of Lipids

This protocol outlines a general approach for the analysis of a prepared lipid extract using RPLC-MS/MS.

Materials and Equipment:

-

Lipid extract

-

LC-MS/MS system (e.g., coupled to a Q-TOF or Orbitrap mass spectrometer)

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

Procedure:

-

Sample Injection: Inject 2-5 µL of the reconstituted lipid extract onto the LC system.

-

LC Separation: Perform a gradient elution. A typical gradient might be:

-

0-2 min: 30% B

-

2-12 min: Gradient from 30% to 100% B

-

12-17 min: Hold at 100% B

-

17-17.1 min: Gradient from 100% to 30% B

-

17.1-20 min: Re-equilibrate at 30% B

-

-

MS Analysis:

-

Acquire data in both positive and negative ionization modes in separate runs.

-

Set the mass spectrometer to acquire full scan MS data (e.g., m/z 100-1500).

-

Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most abundant precursor ions in each MS1 scan.

-

-

Data Analysis:

-

Process the raw data using a software package capable of peak picking, retention time alignment, and lipid identification against a database.

-

Quantify lipids using the peak areas of their precursor ions, often normalized to an internal standard.

-

Data Presentation

Quantitative data from LC-MS/MS lipidomics experiments should be presented in a clear and organized manner. Below are examples of tables that can be used to summarize instrument parameters and quantitative results.

Table 1: LC-MS/MS Instrumentation and Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| LC System | Agilent 1290 Infinity LC |

| Column | Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 50 °C |

| Injection Volume | 4 µL (positive mode), 5 µL (negative mode)[13] |

| Mass Spectrometry | |

| Mass Spectrometer | Agilent 6550 iFunnel Q-TOF MS[11] |

| Ionization Source | Agilent Jet Stream ESI |

| Ionization Mode | Positive and Negative |

| Gas Temperature | 250 °C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| MS1 Scan Range | m/z 100-1700 |

| MS/MS Acquisition | Data-Dependent Acquisition (Top 5 precursors) |

| Collision Energy | Fixed at 20, 30, 40 eV |

Table 2: Example Quantitative Lipidomics Data

| Lipid Class | Lipid Species | Control Group (Peak Area ± SD) | Treatment Group (Peak Area ± SD) | Fold Change | p-value |

| Phosphatidylcholine (PC) | PC(34:1) | 1.25E+07 ± 1.1E+06 | 2.50E+07 ± 2.2E+06 | 2.00 | 0.001 |

| PC(36:2) | 8.90E+06 ± 9.8E+05 | 1.34E+07 ± 1.5E+06 | 1.51 | 0.023 | |

| Triacylglycerol (TG) | TG(52:2) | 5.60E+08 ± 4.9E+07 | 2.80E+08 ± 3.1E+07 | 0.50 | 0.005 |

| TG(54:3) | 7.20E+08 ± 6.5E+07 | 3.60E+08 ± 4.0E+07 | 0.50 | 0.004 | |

| Ceramide (Cer) | Cer(d18:1/16:0) | 4.50E+05 ± 5.1E+04 | 9.00E+05 ± 1.0E+05 | 2.00 | 0.002 |

References

- 1. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]

- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Lipidomics: Extraction Protocols for Biological Matrices | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. agilent.com [agilent.com]

- 12. lcms.cz [lcms.cz]

- 13. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

Shotgun lipidomics protocol from "Methods in Molecular Biology 2625"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis and annotation of phospholipids (B1166683) from biological samples using a mass spectrometry-based approach. The methodology is adapted from "Analysis and Annotation of Phospholipids by Mass Spectrometry-Based Metabolomics" found in Methods in Molecular Biology, 2625. This shotgun lipidomics approach is a powerful, high-throughput technique for the direct analysis of lipid extracts from biological samples without prior chromatographic separation.

Core Principles

Shotgun lipidomics leverages the direct infusion of a total lipid extract into a mass spectrometer to obtain a comprehensive snapshot of the lipidome. By manipulating the ionization conditions, different lipid classes can be selectively ionized and analyzed. This method offers high throughput, making it ideal for screening large numbers of samples to identify changes in lipid composition associated with disease states or drug treatments.

Experimental Protocol

This protocol outlines the key steps for sample preparation, lipid extraction, and mass spectrometry analysis of phospholipids.

Sample Preparation

Proper sample handling is critical to minimize inter-sample variability and maintain the integrity of the lipid profile.

-

Plasma/Serum: Thaw samples on ice. Use 100 μL of plasma or serum for the extraction.

-

Mammalian Cells: Centrifuge cells at 311 x g for 5 minutes at 4°C. The resulting cell pellet can be stored at -80°C or used immediately for lipid extraction.[1]

-

Tissues: Flash freeze tissues in liquid nitrogen immediately after collection and store at -80°C.[1] Prior to extraction, pulverize the frozen tissue into a fine powder using a liquid nitrogen-cooled mortar and pestle.[1]

Lipid Extraction (Folch Method)

This procedure should be performed on ice to prevent lipid degradation.[1]

-

To a 2.0 mL centrifuge tube containing the sample (100 μL plasma/serum, cell pellet, or tissue powder), add 400 μL of cold (-20°C) extraction solvent (chloroform:methanol, 2:1 v/v).

-

Vortex the mixture for 10 minutes in the cold.

-

Centrifuge at 4000 x g for 10 minutes at 4°C to separate the phases.[2]

-

Carefully transfer the lower organic phase to a new glass tube.

-

The dried lipid extract can be stored at -80°C under argon until analysis.[3]

-

For analysis, reconstitute the dried lipid extract in an appropriate solvent, such as 100% isopropanol (B130326) or a mixture of acetonitrile/isopropanol/water (65:30:5 v/v/v).[1][4]

Mass Spectrometry Analysis

Direct infusion of the lipid extract is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. A tandem mass spectrometer, such as a Q-Exactive Orbitrap or a Q-TOF, is typically used for lipid analysis.[3]

Table 1: Mass Spectrometer Infusion and Source Parameters [2]

| Parameter | Setting (Positive Ion Mode) | Setting (Negative Ion Mode) |

| Syringe Flow Rate | 5 μL/min | 5 μL/min |

| Mass Range | 50–1100 Da | 50–1100 Da |

| Scan Time | 1.005 spectra/s | 1.005 spectra/s |

| Total Acquisition Time | 0.2 min | 0.2 min |

| Curtain Gas | 1.13 L/min | 1.13 L/min |

| Nebulizer Gas | 1.56 L/min | 1.56 L/min |

| Source Temperature | 60 °C | 60 °C |

| Ion Spray Voltage | 4500 V | -4000 V |

| Declustering Potential | 100 V | -100 V |

| Focusing Potential | 250 V | -250 V |

Table 2: Tandem MS (MS/MS) Fragmentation Parameters for Phospholipid Identification [2]

Tandem mass spectrometry is used to identify the fatty acid composition of the phospholipids.[2] Characteristic fragment ions are observed for different phospholipid classes.

| Phospholipid Class | Characteristic Product Ion (m/z) |

| Phosphatidic acids | 153.00 |

| Phosphatidylcholines | 184.07 (head group) |

| Phosphatidylethanolamines | 196.04 |

| Phosphatidylinositols | 241.02 |

| Phosphatidylglycerols | 171.01 |

Experimental Workflow

The following diagram illustrates the major steps in the shotgun phospholipidomics protocol.

References

- 1. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. mpapi.bjcancer.org [mpapi.bjcancer.org]

- 4. Mass spectrometry based shotgun lipidomics-a critical review from the technical point of view - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Lipid Quantification: Protocols and Applications from Methods in Molecular Biology, Volume 2625

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for lipid quantification, drawing from the methodologies presented in Methods in Molecular Biology, volume 2625: Lipidomics: Methods and Protocols. These guidelines are tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource for accurate and reproducible lipid analysis. The protocols outlined below, including lipid extraction, high-resolution chromatography, and mass spectrometry techniques, are complemented by data presentation standards and workflow visualizations to facilitate seamless integration into research and development pipelines.

I. Introduction to Modern Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly advancing field crucial for understanding cellular processes and disease pathogenesis. Lipids are not only essential components of cell membranes but also act as signaling molecules and energy storage depots. Dysregulation of lipid metabolism is implicated in numerous diseases, including metabolic disorders, cardiovascular diseases, neurodegenerative conditions, and cancer. Accurate quantification of lipid species is therefore paramount for biomarker discovery, drug development, and a deeper understanding of disease mechanisms. The protocols detailed herein are based on the robust and validated methods described in Methods in Molecular Biology, volume 2625.

II. Core Experimental Protocols

A typical lipidomics workflow encompasses several key stages: sample preparation, including lipid extraction; separation and detection of lipid species, commonly by liquid chromatography-mass spectrometry (LC-MS); and data analysis.

Protocol 1: Lipid Extraction using the Bligh and Dyer Method

A foundational step in lipidomics is the efficient extraction of lipids from biological samples. The Bligh and Dyer method is a widely adopted technique for its reliability and efficiency in extracting a broad range of lipid classes.

Materials:

-

Deionized Water

-

Phosphate-buffered saline (PBS)

-

Glass tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Homogenization: For tissue samples, homogenize in a mixture of chloroform and methanol (1:2, v/v). For cell cultures, wash cells with ice-cold PBS and scrape into the solvent mixture.

-

Phase Separation: Add chloroform and deionized water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

-

Vortexing: Vortex the mixture thoroughly for 2-5 minutes to ensure complete mixing and lipid extraction.

-

Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes to facilitate phase separation.

-

Lipid Phase Collection: Two distinct phases will form: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids). Carefully collect the lower organic phase using a glass Pasteur pipette.

-

Drying: Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

-

Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1, v/v) and store at -80°C until analysis.

Experimental Workflow for Lipid Extraction

Caption: Workflow for the Bligh and Dyer lipid extraction method.

Protocol 2: High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) for Lipidomics

HR-LC-MS is a powerful technique for separating and identifying a wide array of lipid species from a complex biological extract.

Instrumentation and Columns:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)

-

Reversed-phase C18 or C30 column for separation of non-polar lipids, or a HILIC column for polar lipids.

Mobile Phases:

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

Procedure:

-

Sample Injection: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase and inject a small volume (e.g., 2-10 µL) onto the LC column.

-

Chromatographic Separation: Perform a gradient elution to separate the lipid species. A typical gradient might start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

-

Mass Spectrometry Analysis:

-

Ionize the eluting lipids using electrospray ionization (ESI) in both positive and negative ion modes in separate runs.

-

Acquire full scan MS data at high resolution (e.g., >60,000).

-

Perform data-dependent MS/MS fragmentation on the most abundant ions to obtain structural information for lipid identification.

-

Protocol 3: Quantitative Shotgun Lipidomics

Shotgun lipidomics is a high-throughput approach that involves the direct infusion of a lipid extract into the mass spectrometer without prior chromatographic separation. Quantification is achieved by comparing the signal intensity of endogenous lipids to that of a suite of internal standards.

Procedure:

-

Internal Standard Spiking: Add a cocktail of known amounts of internal standards, representing different lipid classes, to the sample before lipid extraction.

-

Lipid Extraction: Perform lipid extraction as described in Protocol 1.

-

Direct Infusion: Infuse the lipid extract directly into the mass spectrometer using a nano-electrospray ionization (nESI) source.

-

Mass Spectrometry Analysis:

-

Acquire high-resolution full scan MS data.

-

Perform precursor ion scanning or neutral loss scanning to selectively detect specific lipid classes.

-

Quantify individual lipid species by comparing their peak intensities to the corresponding internal standards.

-

III. Data Presentation and Analysis

A crucial aspect of lipidomics is the clear and concise presentation of quantitative data. The following table is a representative example of how to summarize lipid quantification results.

| Lipid Class | Lipid Species | Control Group (pmol/mg protein) | Treatment Group (pmol/mg protein) | Fold Change | p-value |

| Phosphatidylcholine (PC) | PC(16:0/18:1) | 120.5 ± 15.2 | 185.3 ± 20.1 | 1.54 | 0.008 |

| PC(18:0/20:4) | 85.2 ± 9.8 | 60.1 ± 7.5 | 0.71 | 0.021 | |

| Phosphatidylethanolamine (PE) | PE(18:0/22:6) | 65.7 ± 8.1 | 98.4 ± 11.3 | 1.50 | 0.012 |

| Triacylglycerol (TAG) | TAG(52:2) | 250.1 ± 30.5 | 450.9 ± 55.2 | 1.80 | 0.002 |

| Ceramide (Cer) | Cer(d18:1/16:0) | 15.3 ± 2.1 | 35.8 ± 4.5 | 2.34 | <0.001 |

Data are presented as mean ± standard deviation.

Data Analysis Workflow: The analysis of lipidomics data involves several steps, from raw data processing to statistical analysis and biological interpretation.

General Lipidomics Data Analysis Workflow

Caption: A generalized workflow for lipidomics data analysis.

IV. Signaling Pathway Visualization

Understanding the role of lipids in signaling is a key objective of lipidomics. The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical pathway in which lipids play a central role.

PI3K Signaling Pathway

Implementing targeted lipidomics using published protocols

Application Notes and Protocols for Targeted Lipidomics

Introduction

Targeted lipidomics is a powerful analytical approach used to quantify specific, known lipid molecules within a biological sample.[1][2] Unlike untargeted lipidomics, which aims to profile all detectable lipids, targeted analysis focuses on a predefined set of lipids, offering higher sensitivity, specificity, and quantitative accuracy.[2][3] This makes it an invaluable tool in various research areas, including biomarker discovery, drug development, and the elucidation of metabolic and signaling pathways.[4][5] These application notes provide detailed protocols and workflows for researchers, scientists, and drug development professionals to implement targeted lipidomics studies.

Lipids are not just structural components of cell membranes; they are also crucial signaling molecules involved in numerous cellular processes like inflammation, cell growth, and metabolism.[6][7][8] Lipid signaling pathways involve bioactive lipids that act as second messengers or interact with specific receptors to trigger signal transduction cascades.[7]

Experimental Workflow for Targeted Lipidomics

A typical targeted lipidomics workflow involves several critical steps, from sample preparation to data analysis.[9][10] The robustness and reproducibility of the results are highly dependent on the optimization of each step.

Caption: General experimental workflow for targeted lipidomics.

Sample Preparation

Proper sample preparation is crucial to ensure data integrity and to isolate target lipids from complex biological matrices.[11] The initial step is to halt any enzymatic activity that could alter the lipid profile. This is often achieved by rapid freezing of the sample in liquid nitrogen and storing it at -80°C.[12]

For solid samples like tissues, thorough homogenization is required to allow extraction solvents to access all the lipids.[12] For adherent cells, they are typically washed with ice-cold phosphate-buffered saline (PBS) before being scraped and collected.

Internal Standards: Before extraction, samples are spiked with a known amount of internal standards (IS).[5] Ideally, stable isotope-labeled standards corresponding to each lipid species being quantified should be used for the most accurate results.[13] However, a common and more practical approach is to use one IS per lipid class.[14]

Lipid Extraction

The goal of lipid extraction is to separate lipids from other macromolecules like proteins and nucleic acids.[11][15] Liquid-liquid extraction (LLE) is the most common method.[12]

Common LLE Methods:

-

Folch Method: This method uses a chloroform/methanol (B129727) mixture. It is highly efficient for a broad range of lipid classes and is often considered a gold standard, particularly for solid tissues.[16]

-

Bligh and Dyer Method: Similar to the Folch method, this uses a chloroform/methanol/water mixture and is advantageous for biological fluids.[16]

-

Matyash (MTBE) Method: This method uses methyl-tert-butyl ether (MTBE) instead of the more toxic chloroform. It has shown comparable extraction efficiency for major lipid classes.[17]

-

Butanol/Methanol (Alshehry) Method: This is a single-phase extraction method that is safer, more environmentally friendly, and has been shown to be as effective as, or even more effective than, biphasic methods for extracting polar lipids from plasma.[17]

Comparison of Common Lipid Extraction Methods

| Method | Solvent System | Key Advantages | Best Suited For | Reference |

| Folch | Chloroform/Methanol (2:1, v/v) | High extraction efficiency for a broad range of lipids. | Solid tissues | [16] |

| Bligh & Dyer | Chloroform/Methanol/Water (1:2:0.8, v/v/v) | Efficient for samples with high water content. | Biological fluids | [16] |

| Matyash | MTBE/Methanol (10:3, v/v) | Less toxic than chloroform, good for sphingolipids. | Plasma, serum | [17] |

| Alshehry | 1-Butanol/Methanol (1:1, v/v) | Single-phase, safer, excellent for polar lipids. | Plasma | [17] |

After extraction, the organic solvent phase containing the lipids is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in a solvent compatible with the subsequent chromatographic analysis.[9][16]

Chromatographic Separation and MS Analysis

Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used platform for targeted lipidomics.[1][5][18]

Liquid Chromatography: LC separates the complex mixture of lipids prior to their detection by the mass spectrometer, which reduces ion suppression and helps in distinguishing between isomeric and isobaric lipid species.[9]

-

Reversed-Phase (RP) LC: This is the most common separation method in lipidomics, separating lipids based on the length and degree of unsaturation of their fatty acyl chains.[10]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates lipids based on the polarity of their headgroups.[14]